molecular formula C10H10O4 B7882160 (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate

Cat. No.: B7882160
M. Wt: 194.18 g/mol
InChI Key: STNUOVLUOQBREL-UHDJGPCESA-N
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Description

(3E)-2-Oxo-4-phenylbut-3-enoic acid hydrate (CAS: 17451-19-3; alternative CAS: 1914-59-6) is a conjugated enone derivative with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Structurally, it features a phenyl group at the C4 position, a ketone at C2, and a carboxylic acid at C1, stabilized by a conjugated double bond (E-configuration) between C3 and C4 (Fig. 1). The hydrate form includes water molecules in its crystalline lattice, enhancing its stability .

Properties

IUPAC Name

(E)-2-oxo-4-phenylbut-3-enoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3.H2O/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-7H,(H,12,13);1H2/b7-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNUOVLUOQBREL-UHDJGPCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The aldol condensation between pyruvic acid (CH₃COCOOH) and benzaldehyde (C₆H₅CHO) is the most widely reported method. Under basic conditions (e.g., KOH or NaOH), pyruvic acid undergoes deprotonation at the α-carbon, forming a nucleophilic enolate. This attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated keto acid (Figure 1).

Typical Conditions :

  • Solvent : Water or aqueous ethanol.

  • Base : 10% NaOH or KOH (1.2–2.0 equiv).

  • Temperature : 60–80°C for 4–8 hours.

  • Workup : Acidification to pH 2–3 with HCl, followed by crystallization in water to isolate the hydrate form.

Optimization and Yield Enhancements

  • Catalytic Additives : Amberlyst-15 resin or piperidine improves reaction efficiency, reducing side products like retro-aldol adducts.

  • Decarboxylation : When starting from 2-oxosuccinic acid (oxaloacetic acid), thermal decarboxylation at 100–120°C generates pyruvic acid in situ, streamlining the process.

  • Yield : 70–85% after recrystallization.

Table 1 : Representative Aldol Condensation Conditions and Outcomes

Benzaldehyde (equiv)Pyruvic Acid (equiv)BaseSolventYield (%)
1.11.010% NaOHH₂O78
1.01.0PiperidineEtOH/H₂O82
1.21.0KOHH₂O85

Grignard Reagent-Mediated Synthesis

Patent-Based Approach (CN101265188A)

This method employs β-bromophenylethane and magnesium to form a Grignard reagent, which reacts with diethyl oxalate to yield ethyl 2-oxo-4-phenylbutyrate. Subsequent hydrolysis produces the target acid.

Key Steps :

  • Grignard Formation :

    • Reagents : β-Bromophenylethane, Mg, methyl tert-butyl ether (MTBE).

    • Conditions : 30–60°C, 1–12 hours under N₂.

  • Addition Reaction :

    • Grignard reagent + diethyl oxalate → Ethyl 2-oxo-4-phenylbutyrate.

    • Temperature : -30 to 50°C, 1–15 hours.

  • Hydrolysis :

    • Acid : HCl or acetic acid (0–20°C).

    • Yield : 80–88% after neutralization and drying.

Advantages and Limitations

  • Scalability : Suitable for industrial production due to mild hydrogenation pressures (≤15 bar).

  • Byproducts : Wurtz coupling (alkyl-alkyl side products) may occur, requiring careful solvent selection (MTBE reduces side reactions).

Decarboxylation of 2-Oxosuccinic Acid Derivatives

Oxaloacetic Acid Route

Condensation of benzaldehyde with 2-oxosuccinic acid (oxaloacetic acid) forms a β-keto acid intermediate, which undergoes decarboxylation at elevated temperatures (100–120°C) to yield the target compound.

Procedure :

  • Condensation : Benzaldehyde + oxaloacetic acid in aqueous base (pH 9–10).

  • Decarboxylation : Heat to 100°C for 2–4 hours.

  • Isolation : Acidify, extract with ethyl acetate, and crystallize.

Yield : 65–75%, with purity >95% after recrystallization.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

MethodConditionsYield (%)Purity (%)Scalability
Aldol CondensationAqueous base, 80°C70–8590–95High
Grignard ApproachMTBE, 50°C80–8885–90Industrial
Decarboxylation100°C, aqueous65–7588–92Moderate

Crystallization and Hydrate Formation

The hydrate form crystallizes from aqueous solutions due to hydrogen bonding between the carboxylic acid group and water.

Optimized Crystallization :

  • Solvent : Ethanol/water (3:1 v/v).

  • Temperature : 0–5°C for 12 hours.

  • Purity : >99% by HPLC after two recrystallizations .

Chemical Reactions Analysis

Types of Reactions

(3E)-2-oxo-4-phenylbut-3-enoic acid hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of benzoic acid or benzophenone derivatives.

    Reduction: Formation of phenylbutanol or phenylbutane derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated phenylbutenoic acid derivatives.

Scientific Research Applications

  • Metabolic Studies : The compound is involved in metabolic pathways, particularly in the context of phenylalanine metabolism. It serves as a substrate for various enzymatic reactions, making it essential for studying metabolic disorders like phenylketonuria (PKU) where phenylalanine accumulates due to enzyme deficiencies.
  • Antioxidant Activity : Research has indicated that (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate exhibits antioxidant properties, which can be evaluated through in vitro assays measuring cellular responses to oxidative stress. This property is crucial for exploring therapeutic avenues in diseases characterized by oxidative damage.
  • Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, suggesting that this compound may play a role in protecting neuronal cells from damage due to oxidative stress and inflammation.

Synthetic Applications

  • Organic Synthesis : The compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through reactions such as aldol condensation and Michael addition.
  • Catalytic Reactions : It has been employed in transition-metal-free catalytic reactions, demonstrating its versatility in facilitating chemical transformations without the need for heavy metal catalysts . This aspect is particularly valuable for developing more environmentally friendly synthetic methodologies.

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolism of phenylalanine, researchers utilized this compound to trace metabolic pathways affected by PKU. The results highlighted how this compound could serve as a biomarker for enzyme activity related to phenylalanine hydroxylase deficiency, providing insights into metabolic regulation .

Case Study 2: Antioxidant Research

A series of experiments were conducted to assess the antioxidant capacity of this compound using cell cultures exposed to oxidative stressors. The findings demonstrated significant protective effects against cell death, suggesting potential applications in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of (3E)-2-oxo-4-phenylbut-3-enoic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the inflammatory response, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Physical State Purity Key Features Reference
(3E)-2-Oxo-4-phenylbut-3-enoic acid 17451-19-3 C₁₀H₈O₃ 176.17 Solid ~86% Conjugated enone, hydrate stability
4-Phenylbut-3-yn-2-one 1817-57-8 C₁₀H₈O 144.17 Liquid 95% Alkyne substituent, higher volatility
(E)-1-(4-Hydroxyphenyl)-...acetate 177748-17-3 C₂₇H₂₈O₃ 400.51 Solid 96% Bulky substituents, ester functional
3,3-Difluoro-2-oxopent-4-enoic acid hydrate 2757731-71-6 C₅H₆F₂O₄ 168.10 Solid N/A Fluorine substituents, altered acidity

Key Observations:

Electronic Effects : The fluorinated analog (CAS 2757731-71-6) exhibits enhanced electrophilicity due to fluorine's electron-withdrawing nature, enabling distinct reactivity in nucleophilic additions compared to the parent compound .

Steric Influences : Bulky analogs like (E)-1-(4-Hydroxyphenyl)-...acetate show reduced solubility in polar solvents, contrasting with the hydrate form of the target compound, which benefits from hydrogen bonding .

Stability: The target compound's conjugated enone system resists hydrogenation, unlike non-conjugated analogs such as 4-Phenylbut-3-yn-2-one, which may undergo reduction more readily .

Reactivity in Catalytic Systems

  • The target compound's inertness under hydrogenation conditions contrasts with α,β-unsaturated esters (e.g., Methyl 3-methyl-2-phenylbut-2-enoate, CAS 33131-36-1), which undergo hydrogenation to yield saturated acids .

Biological Activity

(3E)-2-Oxo-4-phenylbut-3-enoic acid hydrate, also known as (E)-2-oxo-4-phenylbut-3-enoic acid, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
CAS Number 1914-59-6
Density Not Available
Melting Point Not Available
LogP 1.3535

These properties indicate that the compound is a small organic molecule, which may facilitate its interaction with biological systems.

Antioxidant Properties

Research indicates that (3E)-2-oxo-4-phenylbut-3-enoic acid exhibits antioxidant activity. A study demonstrated that it could scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory conditions . This anti-inflammatory effect may be attributed to its ability to interfere with NF-kB signaling pathways, which are critical in the inflammatory response.

Enzyme Inhibition

(3E)-2-Oxo-4-phenylbut-3-enoic acid acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins and are targets for anti-inflammatory drugs . This inhibition suggests potential therapeutic applications in pain management and inflammation reduction.

Case Studies and Research Findings

  • Antioxidant Study : A study published in the Journal of Organic Chemistry highlighted the compound's ability to reduce oxidative stress markers in cultured neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with varying concentrations of (3E)-2-oxo-4-phenylbut-3-enoic acid .
  • Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha and IL-6 levels. These findings suggest its potential as an anti-inflammatory agent .
  • Enzyme Inhibition Analysis : A kinetic study demonstrated that (3E)-2-oxo-4-phenylbut-3-enoic acid effectively inhibited COX enzymes in a dose-dependent manner. The IC50 values were determined to be within a therapeutically relevant range, supporting further investigation into its clinical applications .

Q & A

Advanced Research Question

  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters include:
    • High-resolution data collection (d-spacing < 0.8 Å) to resolve water molecules in the lattice .
    • Hydrogen-bonding analysis to distinguish between lattice water and stoichiometric hydrate .
  • NMR spectroscopy :
    • ¹H-¹³C HMBC to correlate the α,β-unsaturated carbonyl (δ ~170 ppm) with the vinylic proton (δ 6.8–7.2 ppm) .
    • Variable-temperature ¹⁷O NMR to observe dynamic water interactions in the hydrate .

How can researchers resolve contradictions in catalytic hydrogenation outcomes for (3E)-2-oxo-4-phenylbut-3-enoic acid derivatives?

Advanced Research Question
Failed hydrogenation (e.g., no reduction of the α,β-unsaturated ketone) may arise from catalyst poisoning or steric hindrance. Strategies include:

  • Catalyst screening : Test Pd/C, PtO₂, or Rh/Al₂O₃ under varying H₂ pressures (1–10 bar). Rhodium catalysts show higher selectivity for conjugated enones .
  • Additive optimization : Introduce Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, enhancing H₂ activation .
  • In situ FTIR monitoring : Track carbonyl peak (1650–1750 cm⁻¹) disappearance to identify incomplete reduction .

What analytical methods are recommended for assessing the purity and hydrate stoichiometry of this compound?

Basic Research Question

  • Karl Fischer titration : Quantify water content (target: 5–10 wt% for monohydrate) .
  • Thermogravimetric analysis (TGA) : Measure mass loss between 50–150°C to confirm hydrate decomposition .
  • Chiral HPLC : Use a CHIRALPAK® IA-3 column (hexane:isopropanol = 90:10) to detect racemization at the β-carbon .

What strategies improve crystallinity for X-ray diffraction studies of this compound?

Advanced Research Question
Poor crystallinity often stems from hydrate polymorphism or solvent inclusion. Mitigation approaches:

  • Solvent vapor diffusion : Slowly equilibrate ethyl acetate/hexane mixtures to grow single crystals .
  • Seeding : Introduce microcrystals from antisolvent precipitation (e.g., adding hexane to a DMSO solution) .
  • Cryocooling : Use liquid N₂ to stabilize crystals during data collection, minimizing lattice disorder .

How does the hydrate form influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question
The hydrate’s water molecules can act as proton donors, altering reaction pathways:

  • Michael addition : Hydrate stabilizes the enolate intermediate, accelerating nucleophilic attack at the β-position. Kinetic studies (UV-Vis at 300 nm) show 2x faster rates compared to anhydrous forms .
  • Grignard reactions : Competing hydrolysis requires strict anhydrous conditions (e.g., molecular sieves) to prevent quenching .

What computational methods are suitable for modeling the tautomeric equilibrium between anhydrous and hydrate forms?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energies of keto-enol and hydrate tautomers .
  • Molecular dynamics (MD) : Simulate water diffusion in the crystal lattice using AMBER force fields to predict hydrate stability .

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